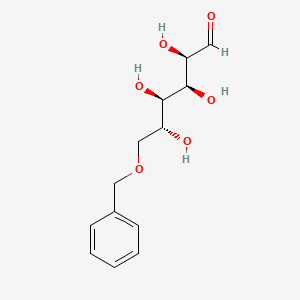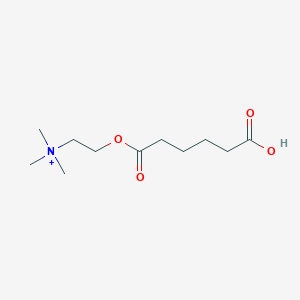
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a chemical compound with a complex structure that includes a carboxypentanoyl group and a trimethylethanaminium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves esterification and amination reactions. One common method involves the reaction of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester and aminium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:
Oxidation: The carboxypentanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and cellular processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium: Unique due to its specific ester and aminium groups.
2-((5-Carboxypentanoyl)oxy)-N,N-dimethylethan-1-aminium: Similar structure but with different aminium group.
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylpropan-1-aminium: Similar ester group but different alkyl chain.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H22NO4+ |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
2-(5-carboxypentanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H21NO4/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14/h4-9H2,1-3H3/p+1 |
Clé InChI |
AQLPZBLYFAJCLJ-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
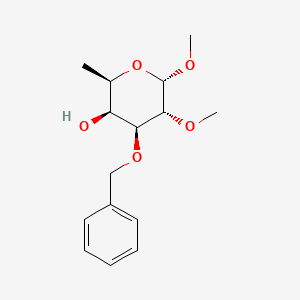
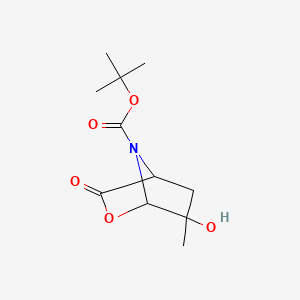

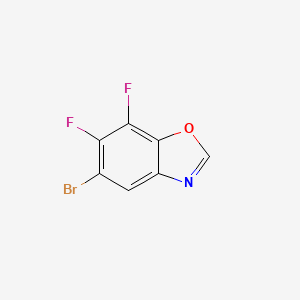
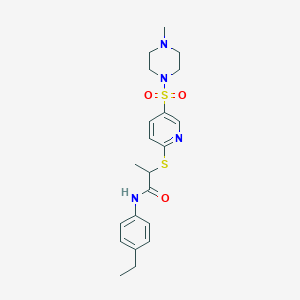
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)

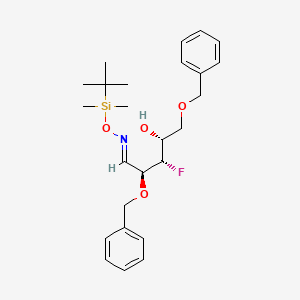

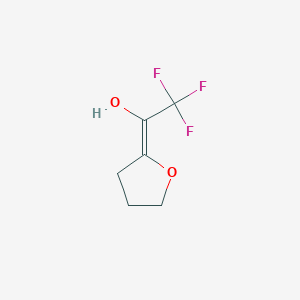
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)

